Temporin-1TSc
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPLLGNLLRGLL |
Origin of Product |
United States |
The Chemical Compound: Temporin 1tsc
Origin and Primary Structure
Temporin-1TSc is a specific member of the temporin family of peptides. It has been identified in the skin secretions of the Tsushima brown frog, Rana tsushimensis. conicet.gov.armdpi.com Like other temporins, it is a relatively short peptide, composed of a 13-amino-acid sequence.
The primary structure of this compound is: FLPLLGNLLRGLL-NH₂ researchgate.netnih.govmdpi.com
This sequence reveals a high content of hydrophobic amino acids, particularly leucine (B10760876) (L), which is a common feature of the temporin family and crucial for its interaction with lipid membranes. conicet.gov.ar The presence of a single arginine (R) residue provides a net positive charge at physiological pH, which is important for the initial electrostatic attraction to negatively charged microbial surfaces. The C-terminal amidation is a common post-translational modification in many bioactive peptides, often enhancing their stability and activity. nih.gov
Physicochemical Properties and Structural Analogs
The physicochemical properties of this compound can be inferred from its amino acid composition and by comparison with other well-studied temporins. Its high hydrophobicity suggests poor solubility in aqueous solutions but a strong affinity for lipid environments. In solution, temporins typically exist in a random coil structure, but upon encountering a membrane, they fold into an amphipathic α-helix. vulcanchem.com This induced structure places the hydrophobic residues on one face of the helix to interact with the lipid core of the membrane, while the hydrophilic residues are positioned on the opposite face.
| Property | Inferred Characteristic for this compound | Basis of Inference |
| Molecular Formula | C₇₁H₁₂₅N₁₇O₁₃ | Calculated from amino acid sequence |
| Molecular Weight | 1421.88 g/mol | Calculated from amino acid sequence |
| Net Charge (pH 7) | +1 | Due to the single Arginine (R) residue |
| Hydrophobicity | High | High proportion of hydrophobic residues (F, L, I, V) |
| Secondary Structure | α-helical in membranes | Characteristic of the temporin family vulcanchem.com |
Molecular Architecture and Conformational Dynamics of Temporin 1tsc
Primary Structure Characteristics of Temporin-1TSc
The primary structure of a peptide is defined by its amino acid sequence and any post-translational modifications. This compound, isolated from the frog species Rana tsushimensis, is a relatively short peptide, a common feature of the temporin family which typically ranges from 8 to 17 amino acids in length. nih.govresearchgate.net
The specific amino acid sequence of this compound is FLPLLGNLLRGLL . nih.govresearchgate.netmdpi.com A key characteristic of this sequence is the high prevalence of hydrophobic residues, particularly Leucine (B10760876) (L) and Phenylalanine (F). conicet.gov.ar This hydrophobicity is a critical factor in the peptide's ability to interact with and disrupt the lipid bilayers of microbial membranes. imrpress.com
Table 1: Amino Acid Composition of this compound
| Amino Acid | Code | Count |
|---|---|---|
| Phenylalanine | F | 1 |
| Leucine | L | 7 |
| Proline | P | 1 |
| Glycine | G | 2 |
| Asparagine | N | 1 |
Propensity for Secondary Structure Formation
In aqueous solution, this compound and other temporins typically exist in a disordered or random coil conformation. mdpi.comnih.gov However, upon encountering a membrane-mimetic environment, such as the lipid bilayer of a bacterial cell, they undergo a conformational change. imrpress.comnih.gov
This compound has a strong propensity to fold into an amphipathic α-helical conformation . imrpress.comconicet.gov.ar This structure is characterized by the spatial segregation of hydrophobic and hydrophilic amino acid residues. The hydrophobic residues align on one face of the helix, while the hydrophilic residues, including the cationic Arginine (R) in the case of this compound, are positioned on the opposite face. This amphipathicity is a hallmark of many antimicrobial peptides and is crucial for their membrane-disrupting activity. nih.gov The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face can interact with the polar head groups of the lipids and the surrounding aqueous environment.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Count | 13 |
| Molecular Weight (Da) | 1363 |
| Theoretical pI | 10.05 |
| Net Charge at pH 7 | +1 |
Conformational Flexibility and Transitions in Membrane-Mimetic Environments
The transition of this compound from a random coil to an α-helix is a dynamic process influenced by the specific properties of the membrane environment. nih.gov Circular dichroism (CD) spectroscopy studies on temporins have shown that they adopt helical structures in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS). mdpi.comnih.gov
The flexibility of the peptide allows it to adapt its conformation to effectively insert into and disrupt the bacterial membrane. The initial interaction is often driven by electrostatic forces between the positively charged peptide (due to the Arginine residue and the amidated C-terminus) and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG). researchgate.net Following this initial binding, the hydrophobic residues drive the insertion of the peptide into the lipid bilayer, leading to membrane perturbation. vulcanchem.com The N-terminus of some temporins has been noted to possess high flexibility, which is involved in penetrating the membrane. nih.gov
Supramolecular Assembly and Oligomerization Behavior of this compound
Upon insertion into the membrane, temporin peptides, including likely this compound, can self-assemble into supramolecular structures or oligomers. nih.gov This oligomerization is a key step in their mechanism of action. The formation of these aggregates can lead to the creation of pores or channels in the membrane, or otherwise disrupt the membrane integrity through a "carpet-like" mechanism, where the peptides accumulate on the membrane surface and cause its destabilization. mdpi.com
Studies on other temporins, such as Temporin B and Temporin L, have shown that they can form oligomers within the membrane. mdpi.comnih.gov The association of peptides can be driven by interactions between hydrophobic residues. nih.gov For instance, NMR studies on Temporin B in lipopolysaccharide (LPS) micelles suggested peptide oligomerization involving residues at both the N- and C-terminal ends. mdpi.com It has also been observed that different temporins can interact with each other, forming hetero-oligomers, which can modulate their activity. nih.gov This ability to form higher-order structures within the membrane is a critical aspect of the conformational dynamics of this compound and its function as an antimicrobial agent.
Biosynthesis and Post Translational Processing of Temporin 1tsc
Gene Encoding and Precursor Peptide Architecture
The genetic blueprint for Temporin-1TSc is encoded within the frog's genome as a prepropeptide. frontiersin.orgnih.gov This precursor protein serves as a template that undergoes several processing steps before the mature peptide is formed. Molecular cloning studies of various temporin-encoding cDNAs have revealed a conserved tripartite structure for the precursor peptide. mdpi.comnih.gov
This architecture consists of three main domains:
N-Terminal Signal Peptide: This sequence, typically around 22 amino acids long, is highly conserved among related species. mdpi.comnih.govimrpress.com It guides the nascent polypeptide into the endoplasmic reticulum for secretion. iiitd.edu.in
Acidic Spacer Propiece: Following the signal peptide is an acidic spacer region. mdpi.comnih.gov This part of the precursor varies more significantly between species compared to the signal peptide. mdpi.com
Mature Peptide Sequence: At the C-terminal end of the precursor lies the sequence for the mature antimicrobial peptide, in this case, this compound. imrpress.com
A crucial feature of the precursor architecture is the presence of specific enzymatic recognition and processing sites that flank the mature peptide sequence. The mature peptide is typically preceded by a Lys-Arg (Lysine-Arginine) dipeptide, which is a classic cleavage site for prohormone convertases. mdpi.comiiitd.edu.innih.gov The sequence destined to become the mature peptide is followed by a Glycine residue, which is essential for the C-terminal amidation process. iiitd.edu.infrontiersin.org
Table 1: General Architecture of the Temporin Precursor Peptide
| Domain | Typical Length (Amino Acids) | Key Features & Function |
|---|---|---|
| Signal Peptide | ~22 | Highly conserved; directs the precursor to the secretory pathway. mdpi.comnih.gov |
| Acidic Spacer | Variable | Acidic region separating the signal and mature peptides. mdpi.comnih.gov |
| Cleavage Site | 2 | Typically Lys-Arg; recognized by prohormone convertases. iiitd.edu.innih.gov |
| Mature Peptide | 10-17 | The final, biologically active peptide sequence (e.g., this compound). mdpi.comnih.gov |
| Amidation Signal | 1-2 | A Glycine or Gly-Lys sequence that donates the amide group for C-terminal modification. mdpi.comfrontiersin.org |
Cellular and Subcellular Localization of this compound Production in Amphibian Tissues
The production of this compound is a specialized function of the amphibian integumentary system, specifically within the skin. The synthesis occurs within dermal granular glands, which are specialized structures responsible for producing a wide array of bioactive molecules. nih.govimrpress.comresearchgate.net These glands are composed of multinucleated cells, also known as syncytial cells, which serve as the primary site of peptide synthesis. nih.govresearchgate.net
At the subcellular level, following translation on ribosomes, the prepropeptide is directed into the endoplasmic reticulum and subsequently the Golgi apparatus for processing and packaging. The mature peptides are then stored in high concentrations within secretory granules in the cytoplasm of these glandular cells. nih.govimrpress.com Upon appropriate stimulation, such as a threat or injury to the frog, these granules are released onto the skin's surface. imrpress.com This release occurs through a holocrine mechanism, where the entire content of the secretory granules is extruded through a duct that opens onto the skin. imrpress.com
Enzymatic Cleavage and Post-Translational Modification Pathways (e.g., C-Terminal Amidation)
The transformation of the inactive precursor into the biologically active this compound is dependent on a series of precise enzymatic reactions.
The first major step is the proteolytic cleavage of the precursor peptide. An enzyme from the prohormone convertase family recognizes and cleaves the polypeptide at the C-terminal side of the dibasic Lys-Arg site that precedes the mature peptide sequence. mdpi.comiiitd.edu.innih.gov This action liberates the temporin peptide, which still has an extra Glycine residue at its C-terminus. iiitd.edu.in
The final and critical post-translational modification is C-terminal amidation. This process is a hallmark of many amphibian antimicrobial peptides, including temporins. researchgate.netfrontiersin.org The penultimate Glycine residue in the propeptide serves as the substrate for the enzyme peptidyl-glycine α-amidating monooxygenase (PAM). researchgate.net This enzyme catalyzes the conversion of the C-terminal Glycine into a C-terminal amide group (-NH2), a modification that is often crucial for the peptide's biological activity and stability. mdpi.comresearchgate.net This amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with microbial membranes. frontiersin.org
Table 2: Amino Acid Sequence of this compound
| Name | Sequence | Length (Amino Acids) | Net Charge | Origin Species |
|---|---|---|---|---|
| This compound | FLPLLGNLLRGLL-NH2 | 13 | +1 | Rana tsushimensis conicet.gov.ar |
Molecular Mechanisms of Action of Temporin 1tsc
Interaction with Biological Membranes
The interaction with and subsequent disruption of the cell membrane is considered the principal mechanism of action for the temporin family of peptides. This interaction is governed by the peptide's physicochemical properties and the composition of the target membrane.
Membrane Permeabilization and Disruption Mechanisms (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)
Currently, there is no specific research that definitively assigns a membrane disruption model—such as the barrel-stave, toroidal pore, or carpet model—to Temporin-1TSc. However, the broader temporin family has been shown to act via a "carpet-like" mechanism, which can involve the formation of toroidal pores. nih.gov In the carpet model, the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner. researchgate.netresearchgate.net The toroidal pore model involves the peptides inserting into the membrane and inducing the lipid monolayers to bend continuously, forming a pore where both peptides and lipid head groups line the channel. researchgate.net
Induction of Membrane Depolarization and Integrity Loss
A general characteristic of temporin peptides is their ability to induce membrane depolarization and compromise membrane integrity. vulcanchem.com This is a direct consequence of their interaction with the lipid bilayer, leading to the formation of pores or channels that allow for the unregulated flow of ions. For some temporins, this membranolytic activity has been confirmed to involve rapid membrane permeabilization and depolarization. nih.gov However, specific quantitative data on the kinetics and extent of membrane depolarization caused by this compound are not available in the current body of scientific literature.
Specificity of Interaction with Anionic vs. Zwitterionic Lipid Bilayers
Temporins generally exhibit a preferential interaction with anionic lipid bilayers, which are characteristic of bacterial membranes, over the zwitterionic bilayers commonly found in mammalian cells. This selectivity is a key factor in their therapeutic potential. For instance, an analogue of temporin-SHa demonstrated a significantly higher affinity for anionic model membranes. nih.gov This preference is often attributed to the initial electrostatic attraction between the positively charged peptide and the negatively charged membrane surface. While it is probable that this compound follows this pattern, specific studies quantifying its binding affinity to different lipid compositions have not been identified.
Intracellular Molecular Targets and Pathway Modulation
While membrane disruption is the primary mechanism, some temporins have been found to translocate into the cytoplasm and interact with intracellular targets.
Modulation of Intracellular Signaling Cascades (e.g., ATP Depletion, Ion Homeostasis Disruption)
The impact of this compound on intracellular signaling cascades, such as ATP levels and ion homeostasis, has not been specifically studied. At higher concentrations, some temporins are known to target and depolarize mitochondrial membranes, which could lead to a decrease in cellular ATP production and the overproduction of reactive oxygen species (ROS). vulcanchem.commdpi.com The disruption of the plasma membrane integrity by temporins would invariably lead to a loss of ion homeostasis. However, specific data on ATP depletion or the precise nature of ion homeostasis disruption by this compound is not documented.
Triggering of Programmed Cell Death Pathways (e.g., Apoptosis-Like Mechanisms)
While direct research on the apoptotic-like mechanisms induced specifically by this compound is limited, the broader temporin family provides significant insights into these processes. It is understood that at higher concentrations, temporins can cause cell death through overwhelming membrane disruption. However, at sub-lethal concentrations, they can initiate a more controlled, programmed cell death cascade, particularly in eukaryotic cells like cancer cells and parasites.
A key event in this process is the interaction with and disruption of mitochondrial membranes. This interaction can lead to mitochondrial membrane depolarization and the overproduction of reactive oxygen species (ROS). The surge in ROS creates a state of oxidative stress within the cell, which is a potent trigger for apoptosis. Furthermore, the disruption of the mitochondrial membrane can lead to the release of pro-apoptotic factors into the cytoplasm, which can then activate the caspase cascade, a family of proteases that are central to the execution of apoptosis. For instance, studies on other temporins have shown that they can induce DNA fragmentation and mitochondrial membrane depolarization in Leishmania promastigotes at concentrations above their half-maximal inhibitory concentration (IC50). nih.govnih.gov
The initiation of this apoptotic-like cascade is often linked to the peptide's interaction with specific components of the cell membrane. In cancer cells, for example, temporins have been shown to target phosphatidylserine (B164497) (PtdSer), a phospholipid that is overexpressed on the outer leaflet of cancer cell membranes. vulcanchem.com Upon binding to PtdSer, the peptide adopts a helical structure that facilitates its insertion into the membrane, leading not only to direct damage but also initiating downstream signaling that culminates in apoptosis. vulcanchem.com
Mechanistic Differences and Similarities Across Diverse Target Organisms
The molecular mechanism of this compound and its relatives displays both conserved features and notable differences across various target organisms, including bacteria, protozoa, and cancer cells.
Similarities:
The fundamental mechanism of membrane interaction and disruption is a common thread across all target types. The amphipathic nature of temporins, including this compound with its sequence FLPLLGNLLRGLL, allows them to readily interact with and insert into lipid bilayers. nih.govresearchgate.net This initial interaction is often electrostatic, driven by the peptide's cationic residues and the anionic components of the target cell membrane. Following this, the hydrophobic residues drive the insertion and perturbation of the membrane, leading to increased permeability and, at high concentrations, lysis. This broad mechanism is effective against a wide range of targets because it attacks a fundamental and conserved cellular structure.
Differences:
The nuances of the mechanism and the subsequent cellular response can vary significantly depending on the target organism's cellular architecture and physiology.
Bacteria vs. Eukaryotic Cells: The primary difference lies in the cell envelope structure. Bacterial cells lack the complex organellar system of eukaryotes. Therefore, the primary effect of this compound on bacteria is the rapid permeabilization and depolarization of the cytoplasmic membrane, leading to the leakage of intracellular contents and cell death. vulcanchem.com While bacteria can undergo processes with some hallmarks of apoptosis, the classical apoptotic pathways involving mitochondria and caspases are absent.
Protozoa (e.g., Leishmania) vs. Cancer Cells: Both are eukaryotic, and in both, temporins can induce an apoptosis-like cell death. However, the specifics can differ. In Leishmania, temporins can cause a rapid collapse of plasma membrane potential and ATP levels. conicet.gov.ar While apoptosis-like features such as DNA fragmentation are observed, the signaling pathways may have unique components specific to these protozoan parasites. nih.govnih.gov In cancer cells, the interaction with overexpressed PtdSer is a key distinguishing feature that contributes to selectivity. vulcanchem.com The subsequent activation of the mitochondrial pathway and caspase cascade aligns more closely with the well-characterized apoptotic pathways in mammalian cells. nih.gov
The table below summarizes the key mechanistic aspects of temporins across different target organisms, which can be extrapolated to this compound.
| Feature | Bacteria | Protozoa (e.g., Leishmania) | Cancer Cells |
| Primary Target | Cytoplasmic Membrane | Plasma Membrane, Mitochondria | Plasma Membrane, Mitochondria |
| Key Membrane Interaction | Electrostatic and hydrophobic interactions | Electrostatic and hydrophobic interactions | Interaction with phosphatidylserine (PtdSer) |
| Primary Mechanism | Membrane permeabilization and depolarization | Membrane disruption, induction of apoptosis-like death | Membrane disruption, induction of apoptosis |
| Programmed Cell Death | Atypical, not well-defined | Apoptosis-like (e.g., DNA fragmentation, mitochondrial depolarization) | Classical apoptosis (mitochondrial pathway, caspase activation) |
Spectrum of Biological Activities of Temporin 1tsc
Antimicrobial Activity Against Bacterial Strains
The primary and most studied function of the temporin family of peptides is their ability to combat bacterial infections. researchgate.netnih.gov Their mechanism of action often involves the disruption of bacterial cell membranes, a method that is less likely to induce resistance compared to antibiotics that target specific metabolic pathways. vulcanchem.com
Efficacy Against Gram-Positive Bacteria
Temporins, as a class, are predominantly active against Gram-positive bacteria. researchgate.netnih.govplos.org This includes common pathogens and even strains that have developed resistance to conventional antibiotics. researchgate.netplos.org For instance, various temporins have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. plos.orgmdpi.com The potent activity of temporins against these bacteria makes them promising candidates for the development of new antimicrobial agents. mdpi.com
Efficacy Against Gram-Negative Bacteria
While the primary strength of most temporins lies in their activity against Gram-positive bacteria, some members of the family, such as Temporin L, have shown efficacy against Gram-negative bacteria as well. plos.orgmdpi.com However, many temporins exhibit low or no activity against Gram-negative strains. nih.govmdpi.com This reduced efficacy is partly attributed to the low positive charge of many temporins and their tendency to aggregate when encountering the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria, which hinders their ability to reach and disrupt the inner plasma membrane. vulcanchem.commdpi.com
Activity Against Multi-Drug Resistant Bacterial Phenotypes
A significant area of research for temporins is their effectiveness against multi-drug resistant (MDR) bacteria. researchgate.netnih.gov Several studies have highlighted the potential of temporin analogs to combat these challenging pathogens. For example, analogs of Temporin-1CEb and Temporin A have shown potent activity against clinical isolates of MRSA. mdpi.comresearchgate.net Specifically, a conjugate of a temporin analogue demonstrated the ability to eradicate both planktonic and biofilm-associated MRSA. mdpi.comresearchgate.net The ability of these peptides to effectively kill MDR strains like methicillin-resistant Staphylococcus epidermidis (MRSE) underscores their therapeutic potential. nih.gov
Antifungal and Antiviral Activities
The biological spectrum of temporins extends beyond bacteria to include fungi and viruses. researchgate.netconicet.gov.ar Certain temporin analogs have demonstrated the ability to inhibit the growth of fungal pathogens like Candida. plos.org Furthermore, research has explored the antiviral properties of temporins. researchgate.netnih.gov For example, Temporin G has been shown to inhibit the early stages of influenza virus replication. nih.gov Similarly, Temporin B can disrupt the viral envelope of Herpes Simplex Virus 1 (HSV-1), and Temporin A has shown inhibitory effects against the channel catfish virus and frog virus 3. mdpi.commdpi.com More recently, Temporin L and its derivatives have exhibited significant inhibitory activity against a broad range of viruses, including herpesviruses, influenza virus, and coronaviruses. mdpi.com
Antiparasitic Activity (e.g., Leishmanicidal, Trypanocidal Effects)
Temporins have also been identified as having potent activity against various protozoan parasites. conicet.gov.ar Several members of the temporin family, including Temporin A and Temporin B, have demonstrated anti-Leishmania activity by permeating the parasite's plasma membrane. mdpi.com Temporin-SHd is effective against both the promastigote and amastigote forms of Leishmania and has also shown activity against Trypanosoma brucei and Trypanosoma cruzi. researchgate.net Analogs of temporin-SHa have proven to be highly potent against a wide range of trypanosomatids, including antimony-resistant Leishmania infantum. nih.govimrpress.com The mechanism of action appears to be a membranolytic one, causing rapid membrane permeabilization and depolarization in the parasites. nih.gov
Immunomodulatory Effects in Host Defense Systems
Beyond their direct antimicrobial actions, host defense peptides like temporins can also modulate the host's immune response. conicet.gov.arnih.gov This immunomodulatory function is a critical aspect of their role in host defense. nih.govresearchgate.net For instance, Temporin A acts as a chemoattractant for phagocytic leukocytes, suggesting it plays a role in orchestrating the immune response to an infection. mdpi.com Some temporins can bind to bacterial components like lipopolysaccharide (LPS), which can trigger inflammatory responses, and in doing so, they can downregulate inflammatory signaling pathways and reduce the release of pro-inflammatory molecules. vulcanchem.com These immunomodulatory properties offer therapeutic potential in managing inflammatory diseases and enhancing the body's natural defenses. nih.gov
Exploration of Other Biological Functions (e.g., Anti-Cancer Activity, Wound Healing at a Molecular Level)
Anti-Cancer Activity:
There are no specific studies available that have investigated the anti-cancer activity of Temporin-1TSc. Research on other temporins suggests a potential mechanism of action that involves the electrostatic interaction with the negatively charged cancer cell membrane, which is rich in phosphatidylserine (B164497). vulcanchem.com This interaction is believed to lead to membrane disruption, depolarization, and ultimately, cell death through necrosis or apoptosis. For instance, Temporin-1CEa has demonstrated cytotoxicity against various human carcinoma cell lines, with a noted efficacy against breast cancer cells. nih.govnih.gov The proposed mechanism for Temporin-1CEa involves membrane destruction and the induction of intracellular calcium ion elevation. nih.gov However, without dedicated research on this compound, it is not possible to confirm if it shares these cytotoxic capabilities or to provide any data on its efficacy against specific cancer cell lines.
Wound Healing at a Molecular Level:
Similarly, the scientific literature lacks specific investigations into the molecular mechanisms of this compound in wound healing. The therapeutic potential of other antimicrobial peptides in wound repair is often attributed to their dual function: direct antimicrobial activity against wound pathogens and the modulation of the host's inflammatory response and tissue regeneration processes. imrpress.comnih.gov For example, Temporin A has been shown to be effective in managing MRSA-infected wounds in murine models, not only by inhibiting bacterial growth but also by accelerating the wound repair process. conicet.gov.ar Studies on other peptides have also indicated that they can promote the migration of keratinocytes, a crucial step in wound re-epithelialization. nih.gov The potential of this compound to influence cellular processes such as cell proliferation and migration at a wound site has not been explored.
Due to the absence of specific research on this compound, no data tables can be generated to detail its biological activities. The scientific community awaits future studies that may elucidate the specific functions of this particular temporin peptide.
Advanced Methodological Approaches in Temporin 1tsc Research
Peptide Synthesis and Purification Strategies (e.g., Solid-Phase Peptide Synthesis)
The chemical synthesis of Temporin-1TSc, a peptide with the sequence FLPLLGNLLRGLL-NH2, is primarily achieved through well-established chemical protocols, most notably Solid-Phase Peptide Synthesis (SPPS). researchgate.netnih.gov This method's efficiency and suitability for short peptides make it the preferred strategy for producing this compound and its analogues for research purposes. researchgate.netnih.gov
The most common approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal strategy. torvergata.itresearchgate.net This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid resin support, such as Rink Amide resin, which facilitates the creation of the C-terminal amide present in this compound. researchgate.netnih.gov The synthesis cycle consists of two main steps:
Fmoc Deprotection: The Nα-Fmoc protecting group of the last coupled amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). torvergata.itnih.gov This exposes a free amine group for the next coupling step.
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed amine. Activation is achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), often with an additive like HOBt (Hydroxybenzotriazole). torvergata.itnih.gov
To enhance efficiency, modern synthesis protocols may incorporate microwave irradiation or ultrasound assistance (US-SPPS), which can significantly reduce reaction times for both deprotection and coupling steps. torvergata.itnih.gov
Following the assembly of the full peptide sequence, the peptide is cleaved from the resin support. This is accomplished using a strong acidic cocktail, commonly containing trifluoroacetic acid (TFA), along with scavengers like triisopropylsilane (B1312306) (TIS) and water to remove the tBu-based side-chain protecting groups and release the crude peptide. nih.govnih.gov
The final, crucial stage is purification. The crude peptide product is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates the target peptide from impurities and truncated sequences based on hydrophobicity. nih.govmdpi.com The purity and identity of the final this compound peptide are then verified using analytical techniques such as analytical HPLC and Mass Spectrometry, particularly MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry). nih.gov
Table 1: Key Reagents and Technologies in this compound Synthesis
| Step | Method/Reagent | Purpose |
|---|---|---|
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the peptide chain on a solid support. |
| Resin | Rink Amide Resin | Solid support that allows for C-terminal amidation upon cleavage. |
| Deprotection | Piperidine in DMF/NMP | Removal of the temporary Nα-Fmoc protecting group. |
| Coupling/Activation | HBTU/HOBt, COMU | Activation of carboxyl groups for amide bond formation. |
| Cleavage | Trifluoroacetic Acid (TFA) with scavengers | Release of the peptide from the resin and removal of side-chain protecting groups. |
| Purification | Reverse-Phase HPLC (RP-HPLC) | Separation of the target peptide from crude synthesis mixture. |
| Analysis | MALDI-TOF Mass Spectrometry, Analytical HPLC | Confirmation of peptide mass and assessment of purity. |
| Enhancement | Microwave or Ultrasound Assistance | Acceleration of deprotection and coupling reaction steps. |
Microscopic and Imaging Modalities for Cellular Interaction Studies (e.g., Atomic Force Microscopy, Scanning Electron Microscopy)
Visualizing the direct effects of this compound on the morphology of target cells, such as bacteria, is achieved through high-resolution microscopy. These techniques provide compelling evidence of the membrane-disruptive mechanisms of action.
Spectroscopic and Calorimetric Methods for Membrane Interaction Analysis (e.g., Fluorescence Spectroscopy, Surface Plasmon Resonance, Differential Scanning Calorimetry)
To quantify the binding affinity and thermodynamic parameters of the this compound-membrane interaction, a suite of spectroscopic and calorimetric methods is utilized.
Fluorescence Spectroscopy is a versatile technique that employs various fluorescent probes. The intrinsic fluorescence of tryptophan residues can be monitored to detect changes in the local environment upon peptide binding to a membrane. nih.gov Additionally, extrinsic probes are widely used. For example, leakage assays using fluorescent dyes like calcein (B42510) or ANTS/DPX encapsulated within lipid vesicles can quantify the extent of membrane permeabilization induced by the peptide. nih.gov Probes like Laurdan can report on changes in membrane fluidity, while dyes like Nile Red can be used to study peptide aggregation and binding. nih.gov Fluorescence Resonance Energy Transfer (FRET) has also been used to measure the proximity between two different temporin peptides within a membrane, providing insights into synergistic interactions. nih.govnih.gov
Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are used to investigate the thermodynamics of peptide-membrane interactions. DSC can detect how a peptide affects the phase transition temperature of lipid bilayers, indicating whether the peptide perturbs the hydrophobic core or interacts primarily with the lipid headgroups. ITC directly measures the heat released or absorbed during the binding event as the peptide is titrated into a solution containing lipid vesicles. mdpi.com This allows for the determination of the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry of the interaction, providing a complete thermodynamic profile of this compound's association with different model membranes. mdpi.com
Computational Modeling and Molecular Dynamics Simulations of this compound
Computational approaches provide an atomic-level view of the dynamic processes involved in this compound's function, complementing experimental data.
Molecular Dynamics (MD) Simulations are powerful computational experiments that simulate the movement of every atom in a system over time. torvergata.itnih.gov For temporins, MD simulations are used to:
Investigate the conformational flexibility of the peptide in water and its folding pathway upon approaching a membrane. researchgate.net
Model the precise orientation, depth of insertion, and tilt angle of the α-helical peptide within a lipid bilayer. researchgate.net
Study the aggregation behavior of peptides in aqueous solution and how this is affected by the presence of membranes or LPS. torvergata.itnih.gov
Simulate the interaction with specific lipid types, such as the negatively charged lipids found in bacterial membranes or phosphatidylserine (B164497) on cancer cells, to understand selectivity. mdpi.com
Explore how specific amino acid substitutions, such as replacing a residue with its D-enantiomer or altering the charge, can impact the peptide's structure and membrane-perturbing activity. imrpress.com
All-atom and coarse-grained MD simulations have been used to support experimental findings, for instance, by showing that temporins can induce the clustering and extrusion of lipids from a membrane surface. nih.govmdpi.com These simulations provide invaluable mechanistic insights that are often difficult to obtain through experimental methods alone. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of Temporin 1tsc Analogues
Impact of Amino Acid Substitutions on Temporin-1TSc Conformation and Activity
The primary sequence of an antimicrobial peptide dictates its three-dimensional structure, which in turn governs its biological function. For temporins, an α-helical conformation is often associated with their antimicrobial and hemolytic activities. nih.gov The strategic substitution of amino acids in the this compound sequence (FLPLLGNLLRGLL-NH₂) can significantly impact its conformational stability and, consequently, its biological effects.
Studies on other temporins, such as Temporin A, have demonstrated that substitutions at key positions can modulate activity. For instance, replacing the N-terminal Phenylalanine (Phe¹) with Tyrosine (Tyr) or a fluorinated Phenylalanine has been explored to investigate the impact on antibacterial and antiproliferative activities. mdpi.com Similarly, substituting Serine (Ser¹⁰) with other hydroxyl-containing residues like Tyrosine or Threonine has been shown to influence the peptide's biological profile. mdpi.comnih.gov In the context of this compound, the proline residue at position 3 (Pro³) is crucial for inducing a kink in the helical structure, which can be important for its interaction with bacterial membranes. Altering this residue could lead to significant changes in its conformational dynamics and subsequent activity.
Furthermore, the introduction of D-amino acids in place of L-amino acids is a common strategy to enhance peptide stability against proteolytic degradation. nih.gov While this modification in a Temporin B analogue did not substantially alter its antimicrobial activity, it did improve its tolerability in vitro. nih.gov For this compound, substituting key residues with their D-enantiomers could be a viable strategy to increase its therapeutic potential.
Table 1: Examples of Amino Acid Substitutions in Temporin Analogues and Their Effects
| Parent Peptide | Position of Substitution | Original Residue | Substituted Residue | Observed Effect | Reference |
| Temporin A | 1 | Phenylalanine (Phe) | Tyrosine (Tyr) | Altered antibacterial and antiproliferative activity | mdpi.com |
| Temporin A | 10 | Serine (Ser) | Tyrosine (Tyr) | More hydrophobic analogue with promising activity | nih.gov |
| Temporin B | Multiple | L-Lysine | D-Lysine | Increased stability to proteolysis, better in vitro tolerability | nih.gov |
| Temporin-SHa | 10 | Glycine | D-Alanine | Studied for effects of hydrophobic residues on efficacy | semanticscholar.org |
Optimization of Charge, Hydrophobicity, and Amphipathicity for Enhanced Efficacy
The antimicrobial efficacy of temporins is intrinsically linked to their physicochemical properties, namely their net positive charge, hydrophobicity, and amphipathicity. imrpress.com A delicate balance of these characteristics is required to achieve potent antimicrobial activity while minimizing toxicity to host cells. nih.gov
Charge: Cationicity is a key determinant of the initial interaction of AMPs with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. nih.gov this compound possesses a single Arginine (Arg¹⁰) residue, contributing to its net positive charge. Increasing the cationicity by substituting neutral amino acids with basic residues like Lysine (Lys) or Arginine is a common strategy to enhance antimicrobial activity. For example, analogues of Temporin-1CEc were designed with increased positive charge, leading to broad-spectrum antibacterial activity. nih.govresearchgate.net
Hydrophobicity: Hydrophobicity drives the insertion of the peptide into the lipid bilayer, leading to membrane disruption. nih.gov The high content of hydrophobic residues in this compound (e.g., Phenylalanine, Leucine (B10760876), Proline) contributes to its membrane-disrupting potential. However, excessive hydrophobicity can lead to increased hemolytic activity and cytotoxicity. nih.gov Studies on Temporin-1CEa analogues have shown a positive correlation between hydrophobicity and both hemolytic and antitumor activities. nih.gov Therefore, optimizing hydrophobicity is crucial for developing selective analogues.
Amphipathicity: The spatial segregation of hydrophobic and hydrophilic residues along the peptide backbone, known as amphipathicity, is critical for the formation of an α-helical structure at the membrane interface. This amphipathic helix facilitates membrane interaction and permeabilization. The rational design of this compound analogues would involve substitutions that enhance this amphipathic character, for instance, by introducing basic residues on the hydrophilic face of the helix and maintaining or slightly modifying hydrophobic residues on the opposite face.
Table 2: Physicochemical Properties of Selected Temporin Analogues
| Peptide | Sequence | Net Charge | Hydrophobicity (% Hydrophobic Residues) | Key Feature | Reference |
| This compound | FLPLLGNLLRGLL-NH₂ | +1 | 77% | Native Peptide | nih.govresearchgate.net |
| Temporin-1CEc analogue (2K2L) | IIPLPLKKFLKKL-NH₂ | +4 | 54% | Increased cationicity, broad-spectrum activity | nih.gov |
| Temporin-1CEc analogue (2K4L) | IILLLLKKFLKKL-NH₂ | +4 | 77% | High hydrophobicity and cationicity | nih.gov |
| Temporin A | FLPLIGRVLSGIL-NH₂ | +1 | 69% | Parent peptide for numerous SAR studies | mdpi.com |
Strategies for Improving Target Specificity and Reducing Off-Target Interactions
A significant challenge in the therapeutic application of AMPs is their potential for off-target effects, most notably hemolysis. imrpress.com Improving the target specificity of this compound analogues towards microbial cells over host cells is a key objective of rational design.
One strategy involves modulating the charge and hydrophobicity to achieve a therapeutic window where the peptide is potent against bacteria but has minimal effect on eukaryotic cells. nih.gov For example, a strategy of increasing cationicity while maintaining moderate hydrophobicity in Temporin-1CEa analogues resulted in improved cytotoxicity against tumor cells but decreased activity against human erythrocytes. nih.gov
Another approach is to design peptides that specifically recognize and interact with components unique to bacterial membranes. For instance, some temporins have shown the ability to interact with LPS, a major component of the outer membrane of Gram-negative bacteria. vulcanchem.com Designing this compound analogues with enhanced LPS-binding affinity could improve their specificity for these pathogens.
Furthermore, structure-guided design can be employed to introduce mutations that weaken the interaction of the peptide with host cell membranes while maintaining or enhancing its affinity for microbial membranes. nih.gov This "negative design" approach has been explored for T-cell receptors and could be adapted for AMPs like this compound. nih.gov
Design of Chimeric Peptides and Peptidomimetics Inspired by this compound
Chimeric Peptides: The creation of chimeric peptides, which combine sequences from different parent peptides, is a powerful strategy to generate novel molecules with enhanced or entirely new properties. nih.gov A this compound-based chimera could be designed by fusing its sequence with a portion of another AMP known for a specific desirable characteristic, such as potent anti-Gram-negative activity or cell-penetrating capabilities. The design of such chimeras can be guided by bioinformatics tools that predict secondary structure and antimicrobial potential. nih.gov For instance, combining the membrane-disrupting core of this compound with a sequence that enhances stability or targets a specific microbial protein could yield a highly effective therapeutic.
Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and target affinity. researchgate.netresearchgate.net For this compound, peptidomimetic design could involve:
Backbone modifications: Introducing non-natural amino acids or altering the peptide backbone to resist enzymatic degradation. researchgate.net
Cyclization: Creating cyclic versions of the peptide to constrain its conformation, which can lead to increased activity and stability.
Stapled peptides: Introducing a hydrocarbon "staple" to lock the peptide in its bioactive α-helical conformation.
These peptidomimetic strategies offer a promising avenue for transforming the natural this compound scaffold into a robust drug candidate with optimized therapeutic properties. cnr.it
Scientific and Technological Exploration of Temporin 1tsc Applications
Foundational Basis for Developing Novel Antimicrobial Agents
The primary impetus for investigating Temporin-1TSc and other temporins lies in their potent antimicrobial properties, particularly against Gram-positive bacteria. nih.govresearchgate.net Their mechanism of action is a key factor driving this interest. Unlike many conventional antibiotics that target specific metabolic pathways, temporins primarily act by disrupting the integrity of bacterial cell membranes. vulcanchem.com This physical mechanism of action is believed to make it more difficult for bacteria to develop resistance. vulcanchem.com
The development of novel antimicrobial agents based on this compound involves several key research areas:
Mechanism of Action: Temporins, in general, adopt an α-helical conformation upon interacting with the phospholipid membranes of target cells. conicet.gov.arimrpress.com This structure is crucial for their ability to permeate and disrupt the membrane, leading to the leakage of intracellular contents and ultimately cell death. vulcanchem.comimrpress.com Studies on related temporins have shown that they can cause the formation of fibrillar protrusions on bacterial membranes, leading to permeabilization. vulcanchem.com
Structure-Activity Relationships: Research has focused on modifying the structure of temporins to enhance their antimicrobial activity and selectivity. researchgate.netvulcanchem.com For instance, analogues of Temporin-1CEh have been designed to broaden their activity spectrum against Gram-negative bacteria and improve stability. vulcanchem.comnih.gov These modifications often involve altering the peptide's hydrophobicity and net positive charge, which are critical for membrane interaction. mdpi.com
Synergistic Effects: Some temporins exhibit enhanced antimicrobial activity when used in combination with other antimicrobial agents. vulcanchem.com For example, Temporin A has been shown to work synergistically with conventional antibiotics. vulcanchem.com This suggests that this compound could potentially be used in combination therapies to increase efficacy and combat drug-resistant infections.
| Property | Description | Source |
| Length | Typically 8-17 amino acids. | nih.gov |
| Structure | Tendency to form amphipathic α-helical structures. | conicet.gov.arimrpress.com |
| Charge | Generally possess a net positive charge. | imrpress.com |
| Hydrophobicity | Contain a high proportion of hydrophobic amino acids. | imrpress.com |
Preclinical Scientific Research into Anti-Cancer Mechanisms and Potential
Emerging research has highlighted the potential of temporins as anti-cancer agents. nih.govresearchgate.net This activity is often attributed to the differences in membrane composition between cancerous and healthy eukaryotic cells. Cancer cell membranes tend to have a higher negative charge due to the overexpression of molecules like phosphatidylserine (B164497). vulcanchem.commdpi.com
Key findings from preclinical research on temporins' anti-cancer potential include:
Targeting Cancer Cell Membranes: Certain temporins have demonstrated the ability to selectively target and disrupt the membranes of cancer cells, leading to cell lysis and leakage of intracellular components. vulcanchem.commdpi.com For example, Temporin 1CEa has shown antiproliferative activity against various cancer cell lines, including human breast cancer. vulcanchem.commdpi.com
Induction of Apoptosis: Beyond direct membrane disruption, some temporins can be internalized by cancer cells and trigger programmed cell death, or apoptosis. mdpi.com This can involve targeting mitochondria, leading to the release of reactive oxygen species (ROS) and subsequent cell death. vulcanchem.commdpi.com
Analogue Development for Enhanced Efficacy: As with their antimicrobial applications, researchers are designing temporin analogues with improved anti-cancer activity and specificity. mdpi.com By modifying the peptide's structure, it is possible to enhance its positive charge and optimize its hydrophobicity to increase its affinity for cancer cell membranes while minimizing damage to healthy cells. mdpi.com
| Temporin Analogue | Target Cancer Cell Line | Observed Effect | Source |
| Temporin 1CEa | Human breast cancer cells | Membrane breakage, leakage of intracellular components | vulcanchem.commdpi.com |
| Temporin 1CEa | Human A375 melanoma cells | Targets overexpressed phosphatidylserine on the cancer cell surface | mdpi.com |
| Temporin A | Non-small cell lung cancer (NSCLC) lines | Anticancer activity | mdpi.com |
Integration into Biomedical Materials and Surfaces with Antimicrobial Properties
The ability of temporins to kill microbes on contact makes them attractive candidates for coating biomedical devices and surfaces to prevent infections. nih.govresearchgate.net The formation of biofilms—communities of bacteria attached to a surface—is a major cause of hospital-acquired infections. nih.gov
The integration of temporins into biomedical materials is being explored through:
Surface Functionalization: Researchers have successfully grafted temporin analogues onto surfaces like gold. nih.govmdpi.com These functionalized surfaces have demonstrated significant antibacterial activity, killing a high percentage of bacteria upon contact. nih.govresearchgate.netmdpi.com
Anti-Adhesive Properties: In addition to their biocidal activity, temporin-coated surfaces can also reduce the initial adhesion of bacteria. nih.govmdpi.com This is a crucial step in preventing biofilm formation. Studies using analogues of temporin-SHa have shown a significant decrease in bacterial adhesion. mdpi.com
Tuning Biocidal vs. Anti-Adhesive Effects: By using different temporin analogues and grafting strategies, it may be possible to fine-tune the properties of the antimicrobial surface, balancing its ability to kill bacteria with its ability to prevent them from attaching in the first place. nih.gov
Potential for Biotechnological Applications in Plant Protection or Agriculture
While the primary focus of temporin research has been on human health, their antimicrobial properties also suggest potential applications in agriculture. Plant diseases caused by bacteria and fungi can lead to significant crop losses. The use of antimicrobial peptides like this compound could offer a novel approach to plant protection.
Although direct research on this compound in agriculture is limited, the broader characteristics of temporins suggest the following potential applications:
Crop Protection: Temporins' activity against a range of bacteria and fungi could be harnessed to develop new treatments for plant diseases. conicet.gov.armdpi.com Their membrane-disrupting mechanism could be effective against plant pathogens that have developed resistance to conventional pesticides.
Food Preservation: As natural antimicrobial agents, temporins could potentially be used to extend the shelf life of food products by inhibiting the growth of spoilage microorganisms.
Further research is needed to explore the efficacy and safety of this compound and other temporins in agricultural settings.
Concluding Perspectives and Future Research Directions
Elucidating the Full Repertoire of Temporin-1TSc Molecular Targets
The primary mechanism of action for many temporins involves the disruption of microbial cell membranes. vulcanchem.com Generally, these peptides, which are typically short (8-17 amino acids) and possess a net positive charge, are attracted to the negatively charged components of bacterial membranes. imrpress.commdpi.comnih.gov This interaction often induces a conformational change in the peptide, leading to the formation of an alpha-helical structure that facilitates membrane perturbation and lysis. conicet.gov.armdpi.com
However, the complete range of molecular targets for this compound remains to be fully elucidated. Future research should focus on:
Detailed Membrane Interaction Studies: While membrane disruption is a known activity of temporins, the specific lipid and protein interactions for this compound are not fully characterized. vulcanchem.com Investigating its binding affinity to different membrane components, such as phosphatidylserine (B164497) which is overexpressed on cancer cell surfaces, could reveal additional therapeutic applications. vulcanchem.comresearchgate.net
Identification of Intracellular Targets: Some antimicrobial peptides are known to translocate across the cell membrane and interact with intracellular components, such as nucleic acids or proteins, interfering with essential cellular processes. mdpi.com Studies are needed to determine if this compound or its analogs can enter microbial or cancer cells and engage with such intracellular targets.
Receptor-Mediated Interactions: The interaction of some temporins with specific receptors, such as the Formyl Peptide Receptor-Like 1 (FPRL1) which can chemoattract leukocytes, suggests immunomodulatory roles. mdpi.com Investigating whether this compound interacts with this or other host cell receptors could unveil its potential to modulate the immune response.
Investigating Adaptive Resistance Mechanisms to this compound
A significant advantage of antimicrobial peptides is that bacteria may find it more difficult to develop resistance against them compared to conventional antibiotics that target specific metabolic pathways. vulcanchem.com The primary membranolytic mechanism of action is a key reason for this. plos.org However, the potential for microbial adaptation cannot be entirely dismissed. Future research in this area should include:
Long-term Exposure Studies: Systematically exposing various microbial strains to sub-lethal concentrations of this compound over extended periods can help in understanding the potential for and mechanisms of acquired resistance.
Genetic and Proteomic Analysis: In strains that exhibit reduced susceptibility, comprehensive genetic and proteomic analyses can identify the specific adaptations responsible. This could involve alterations in membrane composition, upregulation of efflux pumps, or enzymatic degradation of the peptide.
Cross-Resistance Studies: It is important to investigate whether resistance to this compound, if it develops, confers cross-resistance to other antimicrobial peptides or conventional antibiotics.
One study on temporins-SH demonstrated that these peptides are not prone to inducing resistance in Escherichia coli. plos.org Similar focused studies on this compound are warranted.
Exploring Synergistic Interactions with Conventional Antimicrobial Compounds
The combination of antimicrobial peptides with conventional antibiotics presents a promising strategy to enhance efficacy, overcome resistance, and potentially reduce required dosages. Several studies have demonstrated the synergistic effects of temporins with other antimicrobial agents. conicet.gov.ar For instance, Temporin A has shown enhanced bacterial growth inhibition when used with imipenem, and Temporin L has displayed synergistic activity with β-lactam antibiotics like piperacillin. vulcanchem.comnih.govresearchgate.net
Future research on this compound should systematically explore its synergistic potential:
Checkerboard Assays: Conducting checkerboard assays with a wide range of conventional antibiotics against clinically relevant pathogens will help in identifying synergistic, additive, or antagonistic interactions.
Mechanism of Synergy: Investigating the underlying mechanisms of any observed synergy is crucial. For example, this compound might permeabilize the bacterial membrane, facilitating the entry of a conventional antibiotic that acts on an intracellular target.
In Vivo Validation: Promising synergistic combinations identified in vitro should be validated in appropriate animal models of infection to assess their therapeutic potential in a physiological context.
Table 1: Examples of Synergistic Interactions in the Temporin Family
| Temporin | Synergistic Partner | Target Organism(s) | Observed Effect | Reference |
| Temporin A | Imipenem | Staphylococcus sepsis model | Reduced lethality and bacterial growth | nih.govresearchgate.net |
| Temporin L | Piperacillin, Imipenem | Certain Escherichia coli strains | Enhanced antibacterial activity | vulcanchem.com |
| Temporin A | Modified Temporin B (TB-YK) | Gram-positive and Gram-negative bacteria | Strong synergistic antimicrobial and anti-inflammatory activity | nih.gov |
Research into Advanced Delivery Systems for Localized Application
Despite their therapeutic promise, the clinical application of antimicrobial peptides can be hampered by issues such as poor stability and bioavailability. researchgate.net Encapsulating peptides like this compound into advanced drug delivery systems can help overcome these limitations and enable controlled, localized release.
Future research directions include:
Nanoparticle-based Systems: Loading this compound into chitosan (B1678972) nanoparticles has been shown to provide long-term antibacterial activity for other temporins, like Temporin B. researchgate.net Similar strategies could be explored for this compound.
Polymeric Carriers: The development of polymeric carriers can control the release of temporins, which could be beneficial for managing local infections. conicet.gov.arresearchgate.net
Hydrogels and Films: Incorporating this compound into biocompatible hydrogels or films could create antimicrobial coatings for medical devices or advanced wound dressings.
Stimuli-Responsive Systems: Designing delivery systems that release this compound in response to specific stimuli at the site of infection, such as pH changes or the presence of bacterial enzymes, would represent a significant advancement.
Scalable Biotechnological Production and Bioprocessing Research for this compound
For this compound to be a viable therapeutic agent, cost-effective and scalable production methods are essential. While the short sequence of many temporins makes chemical synthesis feasible, biotechnological production offers a potentially more sustainable and scalable alternative. imrpress.com
Key research areas include:
Recombinant Expression Systems: Developing high-yield recombinant expression systems in microbial hosts like E. coli or yeast. This involves optimizing codon usage, selecting appropriate fusion partners and expression vectors, and developing efficient purification protocols.
Cell-Free Protein Synthesis: Exploring cell-free protein synthesis systems as a rapid and scalable method for producing this compound without the complexities of maintaining live cell cultures.
Bioprocess Optimization: Optimizing fermentation and downstream processing parameters to maximize yield and purity while minimizing production costs.
Application of Artificial Intelligence and Machine Learning in this compound Design
Future applications in this compound research include:
De Novo Design of Analogs: Using generative ML models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel peptide sequences based on the this compound template with potentially enhanced activity, selectivity, or stability. frontiersin.orgfrontiersin.org
Predictive Modeling: Developing ML models to predict the antimicrobial spectrum, hemolytic activity, and cytotoxicity of this compound analogs, thereby reducing the need for extensive and costly experimental screening. dcu.ietii.ae
QSAR (Quantitative Structure-Activity Relationship) Studies: Applying ML to build robust QSAR models that can elucidate the complex relationships between the physicochemical properties of this compound analogs and their biological activity. frontiersin.org
Toxicity Prediction: Utilizing AI algorithms to screen for potential toxicity early in the design phase, leading to the development of safer therapeutic candidates. tii.ae
One study successfully used a machine learning model based on rough set theory, combined with a genetic algorithm, to generate and identify a novel antimicrobial peptide effective against Staphylococcus epidermidis. frontiersin.org Similar approaches could be applied to optimize this compound.
Q & A
Q. What experimental methodologies are recommended for characterizing the structural properties of Temporin-1TSc?
To determine structural features like α-helical content or amphipathic regions, use circular dichroism (CD) spectroscopy under varying pH and lipid-membrane conditions. Pair this with nuclear magnetic resonance (NMR) or molecular dynamics simulations to resolve tertiary interactions . For reproducibility, document buffer compositions, temperature controls, and software parameters (e.g., DSSP for secondary structure prediction). Raw spectral data should be archived in supplementary materials with error margins .
Q. How can researchers design robust antimicrobial activity assays for this compound against Gram-negative bacteria?
Adopt standardized broth microdilution assays (CLSI guidelines) to measure minimum inhibitory concentrations (MICs). Include controls for solvent effects (e.g., DMSO) and membrane integrity assays (SYTOX Green uptake). For specificity, compare activity across bacterial strains (e.g., E. coli vs. P. aeruginosa) and assess cytotoxicity against mammalian cells (e.g., hemolysis assays). Replicate experiments ≥3 times with statistical validation (ANOVA, p<0.05) .
Q. What in vitro models are suitable for studying this compound’s interaction with host cells?
Use immortalized cell lines (e.g., HEK293 or RAW264.7 macrophages) to evaluate peptide-induced cytokine release (ELISA) or apoptosis (flow cytometry with Annexin V/PI). For mechanistic insights, employ siRNA knockdowns of receptors (e.g., TLR4) or inhibitors of signaling pathways (e.g., NF-κB). Ensure cell viability is monitored via MTT assays and that data includes dose-response curves .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported MIC values for this compound across studies?
Analyze variables such as bacterial growth phase, inoculum size, and media composition (cation-adjusted Mueller-Hinton broth vs. RPMI). Perform meta-analyses of published MIC data using fixed/random-effects models to identify confounding factors. Validate findings with time-kill assays to correlate MIC discrepancies with bactericidal kinetics .
Q. What strategies can elucidate this compound’s synergistic effects with conventional antibiotics?
Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For FICI ≤0.5, investigate mechanistic synergy via transcriptomics (RNA-seq of dual-treated bacteria) or membrane permeability assays (ethidium bromide uptake). Use isobolograms to visualize additive vs. synergistic interactions and report confidence intervals .
Q. How can in vivo studies address the challenge of this compound’s short half-life in mammalian systems?
Design pharmacokinetic studies in rodent models with HPLC-MS quantification of peptide levels in serum/tissues. Test formulations using liposomal encapsulation or PEGylation to enhance stability. Compare efficacy in infection models (e.g., murine sepsis) with saline and peptide-only controls. Include survival curves and histopathology data to assess toxicity .
Methodological and Data Analysis Questions
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?
Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. For omics data, use false discovery rate (FDR) corrections and hierarchical clustering. Include power analyses in study design to justify sample sizes and prevent Type I/II errors .
Q. How should researchers present conflicting data on this compound’s cytotoxicity in academic manuscripts?
Use comparative tables to highlight variables (e.g., cell type, exposure time, peptide batch). Discuss potential sources of variation, such as endotoxin contamination or assay sensitivity. Provide raw datasets in supplementary files and propose follow-up experiments (e.g., endotoxin testing via LAL assays) .
What criteria define a rigorously formulated research question for this compound studies?
Adopt the FINER framework:
- Feasible : Access to peptide synthesis facilities and bacterial strains.
- Interesting : Novelty in targeting antibiotic-resistant biofilms.
- Novel : Unexplored mechanisms (e.g., immunomodulatory effects).
- Ethical : Compliance with animal welfare guidelines.
- Relevant : Alignment with WHO priorities for antimicrobial peptides .
Data Presentation and Reproducibility
Q. What guidelines ensure reproducibility in this compound studies?
- Methods : Detail peptide synthesis (solid-phase vs. recombinant), purification (HPLC gradients), and characterization (mass spectrometry, ≥95% purity).
- Data : Include negative controls (e.g., scrambled peptides) and raw imaging files (e.g., TEM of membrane disruption).
- Code : Share scripts for simulations (GROMACS/AMBER) via repositories like Zenodo .
Q. How should researchers address limitations in this compound’s translational potential?
Acknowledge hurdles like protease susceptibility or scalability in the discussion. Propose preclinical steps: toxicity profiling in 3D organoids or efficacy in ex vivo human skin models. Reference analogous peptides (e.g., temporin-L) to contextualize challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
